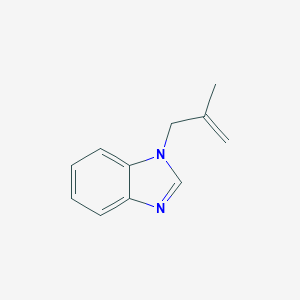
1-(2-Methylprop-2-enyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-enyl)benzimidazole, also known as IB2, is a chemical compound that has garnered attention in scientific research due to its potential applications in the healthcare industry.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-enyl)benzimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 1-(2-Methylprop-2-enyl)benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has been found to modulate the expression of various genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2-Methylprop-2-enyl)benzimidazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methylprop-2-enyl)benzimidazole in lab experiments is its relatively low cost and ease of synthesis. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has shown promising results in various areas of scientific research, which may make it a useful tool for studying the mechanisms of cancer cell growth and proliferation, antimicrobial activity, and antioxidant properties. However, one limitation of using 1-(2-Methylprop-2-enyl)benzimidazole in lab experiments is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research involving 1-(2-Methylprop-2-enyl)benzimidazole. One area of interest is the development of 1-(2-Methylprop-2-enyl)benzimidazole derivatives with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Methylprop-2-enyl)benzimidazole and its potential applications in cancer treatment, antimicrobial activity, and antioxidant properties. Finally, more research is needed to explore the potential side effects and toxicity of 1-(2-Methylprop-2-enyl)benzimidazole in vivo.
In conclusion, 1-(2-Methylprop-2-enyl)benzimidazole has shown potential in various areas of scientific research, including cancer treatment, antimicrobial activity, and antioxidant properties. While further research is needed to fully understand its mechanism of action and potential applications, 1-(2-Methylprop-2-enyl)benzimidazole may be a useful tool for studying the mechanisms of disease and developing new treatments.
Synthesis Methods
The synthesis of 1-(2-Methylprop-2-enyl)benzimidazole involves the reaction of 2-methyl-1-propene and o-phenylenediamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 159-161°C. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
1-(2-Methylprop-2-enyl)benzimidazole has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and antioxidant properties. In cancer treatment, 1-(2-Methylprop-2-enyl)benzimidazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has exhibited antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 1-(2-Methylprop-2-enyl)benzimidazole has demonstrated antioxidant properties, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.
properties
CAS RN |
108413-23-6 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,1,7H2,2H3 |
InChI Key |
JSURBXNNBVKBGA-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C=NC2=CC=CC=C21 |
Canonical SMILES |
CC(=C)CN1C=NC2=CC=CC=C21 |
synonyms |
1H-Benzimidazole,1-(2-methyl-2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




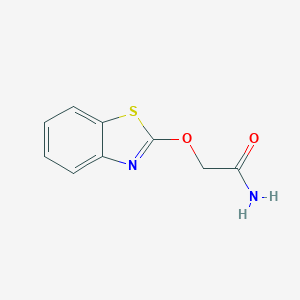
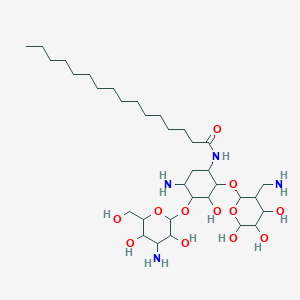

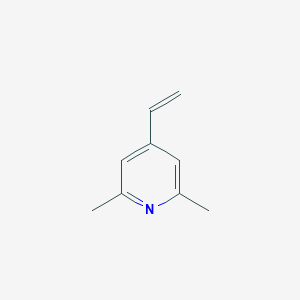
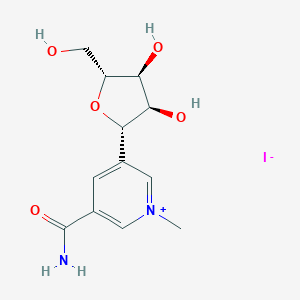
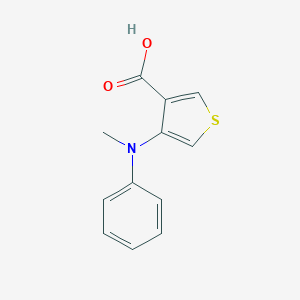

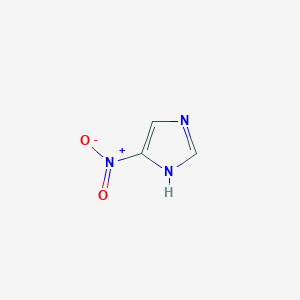

![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)


